
1-(Diaminomethyl)pyrrolidin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diaminomethyl)pyrrolidin-2-ol is a versatile organic compound featuring a pyrrolidine ring with a hydroxyl group at the second position and a diaminomethyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diaminomethyl)pyrrolidin-2-ol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with formaldehyde and ammonia under controlled conditions. This reaction typically proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure consistent product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Diaminomethyl)pyrrolidin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Diaminomethyl)pyrrolidin-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Diaminomethyl)pyrrolidin-2-ol exerts its effects involves interactions with various molecular targets. The diaminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The hydroxyl group may also participate in hydrogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Pyrrolidine: Lacks the hydroxyl and diaminomethyl groups, resulting in different chemical properties and reactivity.
Prolinol: Contains a hydroxyl group but lacks the diaminomethyl group, leading to distinct biological activities.
Pyrrolidin-2-one: Features a carbonyl group instead of a hydroxyl group, altering its chemical behavior and applications.
Uniqueness: 1-(Diaminomethyl)pyrrolidin-2-ol is unique due to the presence of both the hydroxyl and diaminomethyl groups, which confer specific reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in multiple research and industrial contexts.
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
1-(diaminomethyl)pyrrolidin-2-ol |
InChI |
InChI=1S/C5H13N3O/c6-5(7)8-3-1-2-4(8)9/h4-5,9H,1-3,6-7H2 |
InChI Key |
CRNZZAPPFIAWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


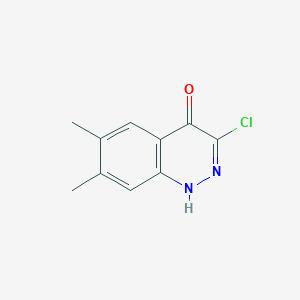
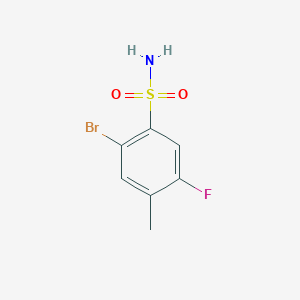
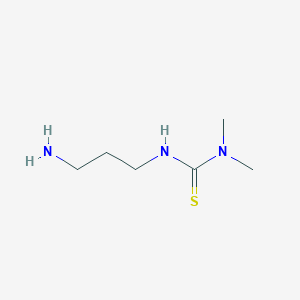
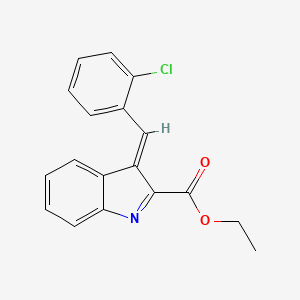

![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid](/img/structure/B13098299.png)
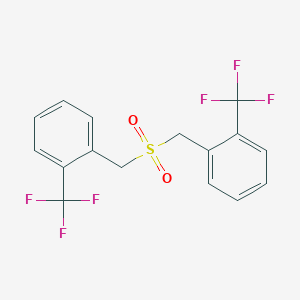
![5-(3-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13098303.png)
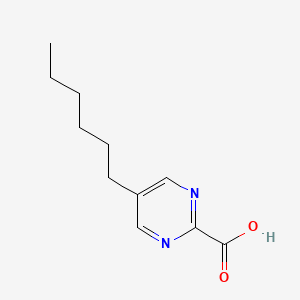
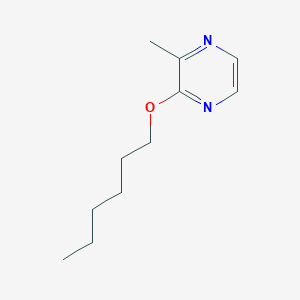
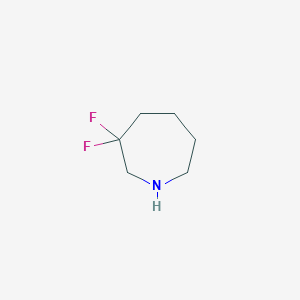
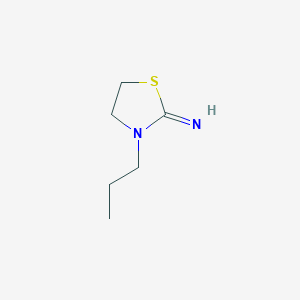
![Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B13098338.png)

